Dihydroaminopterin

説明

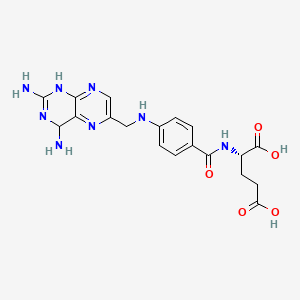

Dihydroaminopterin (hypothetical IUPAC name: 2,4-diamino-7,8-dihydropteridine derivative) is a reduced form of aminopterin, a compound historically used in chemotherapy and as an insecticide . Aminopterin itself is a folate antagonist, inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

特性

CAS番号 |

36093-88-6 |

|---|---|

分子式 |

C19H22N8O5 |

分子量 |

442.43 |

IUPAC名 |

(4-(((2,4-diamino-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid |

InChI |

InChI=1S/C19H22N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,15,22H,5-7,20H2,(H,25,30)(H,28,29)(H,31,32)(H3,21,23,26,27)/t12-,15?/m0/s1 |

InChIキー |

SWIWRMRRLKUTKE-SFVWDYPZSA-N |

SMILES |

O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(NCC2=CN=C3NC(N)=NC(N)C3=N2)C=C1)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydroaminopterin; |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Aminopterin

Aminopterin (C₁₉H₂₀N₈O₅·2H₂O) is a well-documented antifolate with a molecular weight of 440.40 g/mol . Its mechanism involves competitive inhibition of DHFR, disrupting DNA synthesis. Dihydroaminopterin, as a reduced form, likely shares this core structure but with saturation at the 7,8-positions of the pteridine ring. This modification could alter its binding affinity to DHFR or metabolic stability.

Key Differences :

- Reduction State: this compound’s saturated pteridine ring may reduce its reactivity compared to aminopterin.

- Pharmacokinetics : The dihydro form might exhibit different solubility or tissue distribution profiles.

Comparison with 7,8-Dihydrobiopterin

7,8-Dihydrobiopterin (C₉H₁₅N₅O₃, CAS 909566-30-9, MW 241.25 g/mol) is a cofactor in enzymatic reactions, notably in the synthesis of neurotransmitters like dopamine and serotonin . While structurally distinct from this compound (due to the absence of a glutamate moiety), both compounds share a dihydro-pteridine backbone.

Key Contrasts :

- Function: 7,8-Dihydrobiopterin is a redox-active cofactor, whereas this compound is hypothesized to act as an antifolate.

- Applications: 7,8-Dihydrobiopterin is critical in metabolic disorders (e.g., phenylketonuria), while this compound’s use is likely confined to experimental oncology.

Comparison with Dihydrokavain

Dihydrokavain (C₁₄H₁₆O₃, CAS 587-63-3, MW 232.28 g/mol) is a kavalactone found in kava root, used for its sedative properties . Though functionally unrelated to this compound, both are dihydro derivatives, highlighting the role of hydrogenation in modulating biological activity.

Structural Divergence :

- Dihydrokavain features a lactone ring, unlike the pteridine system in this compound.

- Applications diverge entirely: dihydrokavain is used in herbal medicine, while this compound is research-focused.

Data Table: Comparative Analysis

Research Findings and Implications

- Aminopterin vs. This compound: The reduction of the pteridine ring in this compound may decrease its efficacy as a DHFR inhibitor compared to aminopterin, as seen in similar dihydro-analogues of antifolates .

- Metabolic Stability: Saturated compounds like 7,8-dihydrobiopterin exhibit greater stability under physiological conditions, suggesting this compound might have a longer half-life than aminopterin .

- Toxicity Profile: Dihydro derivatives often show reduced toxicity; this could make this compound a safer candidate for exploratory studies compared to aminopterin, which is highly toxic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。